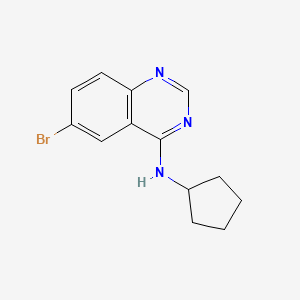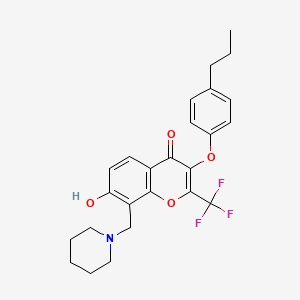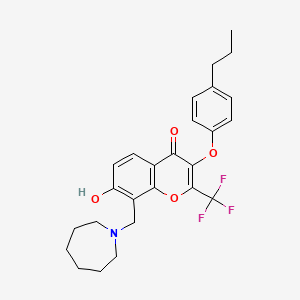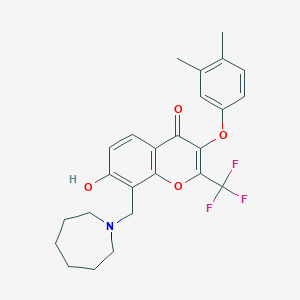
6-bromo-N-cyclopentylquinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinazoline derivatives, including 6-bromo-N-cyclopentylquinazolin-4-amine, can be achieved through various methods. Traditional synthetic methods include Aza-reactions, microwave-assisted reactions, metal-mediated reactions, ultrasound-promoted reactions, and phase-transfer catalysis . For instance, the Aza-Diels-Alder reaction involves the coupling of imine and electron-rich alkene to form the quinazoline scaffold .
Industrial Production Methods: Industrial production of quinazoline derivatives often employs metal-catalyzed reactions and green chemistry protocols to ensure efficiency and environmental sustainability . These methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-N-cyclopentylquinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., amines).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce quinazoline amines .
Scientific Research Applications
6-Bromo-N-cyclopentylquinazolin-4-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-bromo-N-cyclopentylquinazolin-4-amine involves its interaction with specific molecular targets and pathways. Quinazoline derivatives are known to inhibit various enzymes, including kinases, by binding to their active sites. This inhibition disrupts cellular signaling pathways, leading to the desired therapeutic effects . For example, quinazoline derivatives can inhibit epidermal growth factor receptor (EGFR) tyrosine kinase, which is involved in cancer cell proliferation .
Comparison with Similar Compounds
6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine: This compound incorporates a difluoromethyl group and is used as a kinase inhibitor.
Quinazoline-4(3H)-one derivatives: These compounds have various substitutions at the quinazoline ring and exhibit anticancer activity.
Uniqueness: 6-Bromo-N-cyclopentylquinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its cyclopentyl group enhances its binding affinity to certain molecular targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
6-bromo-N-cyclopentylquinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3/c14-9-5-6-12-11(7-9)13(16-8-15-12)17-10-3-1-2-4-10/h5-8,10H,1-4H2,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXCYXHXSLFKJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=NC=NC3=C2C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Methyl-5-(4-methylphenyl)-3-phenacylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7750827.png)
![3-[2-(4-chlorophenyl)-2-oxoethyl]-N-(2-methoxyphenyl)-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7750837.png)
![5,6-Dimethyl-3-[2-(3-nitrophenyl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7750843.png)

![7-Hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-3-(4-propylphenoxy)-2-(trifluoromethyl)chromen-4-one](/img/structure/B7750852.png)
![8-[(Dipropylamino)methyl]-7-hydroxy-3-(4-propylphenoxy)-2-(trifluoromethyl)chromen-4-one](/img/structure/B7750860.png)

![7-Hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-2-(trifluoromethyl)-3-(2,3,5-trimethylphenoxy)chromen-4-one](/img/structure/B7750867.png)
![8-[(Dipropylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-3-(2,3,5-trimethylphenoxy)chromen-4-one](/img/structure/B7750869.png)

![3-(4-Chlorophenoxy)-8-[(dipropylamino)methyl]-7-hydroxy-2-(trifluoromethyl)chromen-4-one](/img/structure/B7750891.png)
![2-[2-(4-Hydroxy-3-methoxyphenyl)chromen-4-ylidene]propanedinitrile](/img/structure/B7750912.png)
![(E)-3-hydroxypropyl-[2-(4-methoxyphenyl)-5,7-dimethylchromen-4-ylidene]azanium;perchlorate](/img/structure/B7750914.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B7750915.png)
